molecular formula C9H5F4NO4S B14438973 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate CAS No. 77797-71-8

2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate

Cat. No.: B14438973
CAS No.: 77797-71-8
M. Wt: 299.20 g/mol
InChI Key: HQCFBHIXBBVXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate is a chemical compound that belongs to the class of sulfonyl isocyanates. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of the tetrafluoroethoxy group imparts unique properties to the compound, making it valuable in specific chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by tertiary amines.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

    Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and water. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity.

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes. These products are valuable in various applications, including the production of pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various chemical processes to modify and functionalize different molecules. The tetrafluoroethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: This compound shares the tetrafluoroethoxy group but lacks the sulfonyl isocyanate functionality.

    (1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but without the sulfonyl isocyanate group.

    1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: Contains the tetrafluoroethoxy group but has a nitro group instead of the sulfonyl isocyanate group.

Uniqueness

The uniqueness of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate lies in the combination of the tetrafluoroethoxy group and the sulfonyl isocyanate functionality. This combination imparts unique reactivity and stability to the compound, making it valuable in specific chemical processes and applications that require these properties.

Properties

CAS No.

77797-71-8

Molecular Formula

C9H5F4NO4S

Molecular Weight

299.20 g/mol

IUPAC Name

N-(oxomethylidene)-2-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide

InChI

InChI=1S/C9H5F4NO4S/c10-8(11)9(12,13)18-6-3-1-2-4-7(6)19(16,17)14-5-15/h1-4,8H

InChI Key

HQCFBHIXBBVXDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)S(=O)(=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.